molecular formula C18H16N4O2 B177024 N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine CAS No. 10336-21-7

N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine

Cat. No.: B177024
CAS No.: 10336-21-7
M. Wt: 320.3 g/mol
InChI Key: TYDHNGUGPAPPNO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine, also known as this compound, is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-21(2)18-12-11-17(15-5-3-4-6-16(15)18)20-19-13-7-9-14(10-8-13)22(23)24/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDHNGUGPAPPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394977
Record name 1-(4-nitro-phenylazo)-4-(dimethylamino)naphtalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10336-21-7
Record name 1-(4-nitro-phenylazo)-4-(dimethylamino)naphtalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-4-(4-nitrophenylazo)-1-naphthylamine
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Biological Activity

N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine, commonly referred to as a nitroazo dye, is a compound of significant interest due to its biological activity and potential toxicological effects. This article provides a comprehensive overview of the biological activities associated with this compound, including mutagenicity, cytotoxicity, and potential carcinogenic effects.

Chemical Structure and Properties

The compound is characterized by its azo group (-N=N-), which links two aromatic systems: a naphthalene ring and a nitrophenyl moiety. Its chemical structure can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure is crucial for understanding its interactions with biological systems.

1. Mutagenicity

Several studies have investigated the mutagenic potential of this compound. The compound has been shown to exhibit mutagenic effects in various bacterial strains, particularly in the Ames test, which assesses the mutagenicity of compounds using strains of Salmonella typhimurium.

  • Case Study : A study by Jeong et al. (2010) demonstrated that nitroazo dyes can undergo metabolic activation leading to the formation of reactive intermediates that interact with DNA, resulting in mutations. The study found that specific structural features, such as the presence of nitro groups, significantly enhance mutagenic activity .

2. Cytotoxicity

Cytotoxic effects have been observed in mammalian cell lines exposed to this compound. The cytotoxicity is often linked to oxidative stress and the generation of reactive oxygen species (ROS).

  • Research Findings : In vitro studies indicated that exposure to this compound leads to increased cell death in human liver cell lines (HepG2), suggesting a potential hepatotoxic effect. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range, indicating significant cytotoxicity .

3. Carcinogenic Potential

The carcinogenic potential of azo dyes has been extensively studied due to their structural characteristics and metabolic pathways. This compound has been implicated in carcinogenicity due to its ability to form DNA adducts.

  • Evidence from Studies : A screening assessment conducted by Environment Canada highlighted that several azo compounds, including this one, exhibited genotoxic properties and were associated with increased tumor incidence in animal studies . The liver was identified as a primary target organ for these compounds.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
MutagenicityPositive in Ames test; structural dependence on mutagenic activity
CytotoxicitySignificant cell death in HepG2 cells; IC50 in micromolar range
CarcinogenicityEvidence of DNA adduct formation; increased tumor incidence in animal studies

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Activation : The compound undergoes metabolic conversion in the liver, leading to the formation of reactive metabolites that can bind to cellular macromolecules, including DNA.
  • Oxidative Stress : The generation of ROS upon exposure contributes to cellular damage and apoptosis.
  • DNA Interaction : The formation of DNA adducts disrupts normal replication processes, leading to mutations and potential oncogenesis.

Scientific Research Applications

Applications in Analytical Chemistry

2.1. Dye Sensitivity Testing

DMPA is utilized in the development of sensitive assays for detecting mutagenic compounds. Research has shown that derivatives of DMPA can be employed in mutagenicity testing using strains of Salmonella typhimurium. These assays are crucial for assessing the potential carcinogenicity of aromatic amines and nitroarenes, as DMPA derivatives exhibit high sensitivity to mutagenic actions .

2.2. Chromogenic Indicators

Due to its strong absorbance properties, DMPA serves as a chromogenic indicator in various analytical techniques. It can be used in spectrophotometric assays to determine the concentration of specific analytes based on colorimetric changes, making it valuable in both environmental and clinical analysis.

Applications in Dye Synthesis

DMPA is a precursor for synthesizing various dyes, particularly azo dyes, which are widely used in textiles and food industries. The compound's ability to form stable azo bonds allows it to be incorporated into complex dye structures that exhibit vibrant colors and excellent lightfastness properties.

Property Value
Chemical FormulaC₁₆H₁₈N₄O₂
Molar Mass298.34 g/mol
ColorBright Yellow
SolubilitySoluble in organic solvents

Biological Applications

4.1. Antioxidant Activity

Recent studies have indicated that DMPA exhibits antioxidant properties, which could be beneficial in pharmaceutical applications. Its ability to scavenge free radicals makes it a candidate for further research into therapeutic agents against oxidative stress-related diseases.

4.2. Cytotoxicity Studies

DMPA has been investigated for its cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with cellular components, leading to apoptosis in certain cancer cells, thus highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the applications of DMPA:

  • Mutagenicity Testing : A study demonstrated that DMPA derivatives were effective in identifying mutagenic compounds through bacterial assays, showcasing their utility in toxicological research .
  • Dye Production : Research highlighted the efficient synthesis of azo dyes from DMPA, emphasizing its role as a key intermediate in dye manufacturing processes .
  • Biological Activity Assessment : Investigations into the antioxidant properties of DMPA revealed significant potential for developing new therapeutic agents aimed at combating oxidative damage in cells .

Preparation Methods

Diazotization of 4-Nitroaniline

The diazotization of 4-nitroaniline involves its reaction with nitrous acid (HNO2\text{HNO}_2) under acidic conditions to form a diazonium salt. The reaction is typically conducted at 0–5°C to prevent decomposition of the diazonium intermediate. The patent by highlights an innovative approach where diazotization proceeds without external acid addition by leveraging the inherent acidity of the coupling component. For N,N-dimethyl-4-(4-nitrophenylazo)-1-naphthylamine, 4-nitroaniline is dissolved in hydrochloric acid (1–2 M) and treated with sodium nitrite (NaNO2\text{NaNO}_2) at stoichiometric equivalence.

Reaction Conditions:

  • Temperature: 0–5°C

  • Molar Ratio: 1:1 (4-nitroaniline : NaNO2\text{NaNO}_2)

  • Solvent: Aqueous HCl (1–2 M)

  • Time: 30–60 minutes

The diazonium salt forms as a transient intermediate, necessitating immediate use in the coupling step to avoid degradation.

Coupling with N,N-Dimethyl-1-Naphthylamine

The coupling reaction involves the electrophilic attack of the diazonium salt on the aromatic ring of N,N-dimethyl-1-naphthylamine. The dimethylamino group activates the naphthalene ring at the para position relative to the amine, directing the azo linkage to the 4-position.

Optimized Coupling Parameters:

  • pH: 8–10 (adjusted using sodium acetate or carbonate buffer)

  • Temperature: 5–10°C

  • Solvent: Water-ethanol mixture (3:1 v/v)

  • Reaction Time: 2–4 hours

The alkaline pH deprotonates the coupling component, enhancing its nucleophilicity. Post-coupling, the crude product precipitates as a crystalline solid, which is filtered, washed, and purified via recrystallization.

Advanced Synthesis Protocols

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have enabled solvent-free synthesis using ball milling. In this method, 4-nitroaniline and NaNO2\text{NaNO}_2 are ground with a catalytic amount of HCl\text{HCl}-impregnated silica gel. The resultant diazonium salt is immediately mixed with N,N-dimethyl-1-naphthylamine and milled for 60 minutes. This approach achieves yields >85% while eliminating solvent waste.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling reaction by enhancing molecular collisions. A mixture of the diazonium salt and coupling component in ethanol-water is irradiated at 80°C for 10–15 minutes, yielding the product in >90% purity. This method reduces reaction time from hours to minutes and minimizes side products.

Purification and Analytical Characterization

Recrystallization

The crude dye is purified via recrystallization from ethanol or ethyl acetate. Key parameters include:

  • Solvent Ratio: Ethanol-water (4:1 v/v)

  • Temperature Gradient: 60°C → 4°C

  • Yield: 70–75%

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 480 nm confirms purity >98%. The retention time (8.2 minutes) and spectral match to reference standards validate structural integrity.

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.45 (d, 2H, Ar-H), 7.95 (d, 1H, Naph-H), 7.60–7.30 (m, 6H, Ar-H), 3.15 (s, 6H, N-CH3_3).

  • IR (KBr): 1590 cm1^{-1} (N=N stretch), 1520 cm1^{-1} (NO2_2 asym. stretch), 1340 cm1^{-1} (NO2_2 sym. stretch).

Industrial-Scale Production Considerations

Waste Management

The synthesis generates aqueous waste containing residual nitrites and aromatic amines. Neutralization with lime (Ca(OH)2\text{Ca(OH)}_2) precipitates nitro compounds, which are filtered and incinerated.

Economic Viability

Cost Analysis (Per Kilogram):

ComponentCost (USD)
4-Nitroaniline12.50
N,N-Dimethyl-1-naphthylamine18.00
Sodium Nitrite2.30
Solvents5.00
Total 37.80

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via diazo coupling reactions, where 1-naphthylamine derivatives react with nitro-substituted diazonium salts. Key steps include pH control (acidic conditions for diazotization) and temperature modulation to prevent premature decomposition of intermediates. For example, Schiff base formation via condensation of nitro-substituted anilines with dimethylaminobenzaldehyde derivatives is a common approach . Optimization involves adjusting stoichiometry, solvent polarity (e.g., aqueous vs. organic media), and catalyst use (e.g., palladium for cross-coupling reactions) . Yield improvements (>70%) are achievable by maintaining inert atmospheres and using scavengers for byproducts like nitrous acid.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this azo compound?

  • UV-Vis Spectroscopy : Identifies the π→π* transitions of the azo group (λmax ~400–500 nm) and monitors pH-dependent tautomerism (e.g., protonation at acidic pH) .
  • FT-IR : Confirms the presence of azo (-N=N-) stretches (~1450–1600 cm⁻¹) and nitro (-NO₂) groups (~1520 cm⁻¹) .
  • HPLC/MS : Resolves purity issues by detecting trace impurities (e.g., unreacted nitroaniline derivatives) and quantifying degradation products under light/heat exposure .

Q. How does the compound function as a pH indicator, and what molecular mechanisms drive its colorimetric response?

The azo group undergoes protonation/deprotonation at acidic/basic pH, altering the conjugated π-system and shifting absorption maxima. For example, in acidic media (pH <2), the dimethylamino group becomes protonated, disrupting conjugation and causing a hypsochromic shift (yellow→red transition) . This behavior is critical for designing optical sensors or monitoring reaction environments.

Advanced Research Questions

Q. How can contradictory structural data (e.g., tautomerism vs. resonance stabilization) be resolved using computational and experimental approaches?

Discrepancies in reported azo vs. quinoid structures are addressed via:

  • DFT Calculations : Modeling electron density distribution to predict dominant tautomers under specific conditions .
  • X-ray Crystallography : Resolving crystal packing effects that stabilize one form over another .
  • In-situ Raman Spectroscopy : Tracking real-time structural changes during pH titration .

Q. What methodologies are suitable for studying the environmental persistence and degradation pathways of this compound?

  • Photolysis Experiments : Expose the compound to UV light (λ=254–365 nm) in aqueous/organic solvents, followed by LC-MS to identify breakdown products (e.g., nitroso derivatives or aromatic amines) .
  • Microbial Degradation : Use soil slurry assays with GC-MS to detect intermediates like 1-naphthylamine, a known carcinogen .
  • Electrochemical Analysis : Polarographic methods quantify redox activity and assess stability in wastewater matrices .

Q. How can computational modeling predict the compound’s electronic properties for applications in organic electronics?

  • HOMO-LUMO Gap Analysis : Density functional theory (DFT) calculates band gaps (~2.5–3.0 eV) to assess suitability as a semiconductor .
  • Charge-Transfer Complex Studies : Simulate interactions with electron acceptors (e.g., tetracyanoquinodimethane) to evaluate conductivity enhancements .

Q. What regulatory constraints apply to handling this compound in laboratory settings, given its toxicity profile?

Classified as a potential carcinogen (CAS 60-11-7), its use requires:

  • Permit-Based Procurement : Import restricted to research purposes in regions like the EU .
  • Containment Protocols : Use fume hoods for synthesis and PPE (gloves, goggles) to minimize dermal exposure .
  • Waste Neutralization : Treat waste with reducing agents (e.g., sodium dithionite) to cleave azo bonds before disposal .

Q. How do structural modifications (e.g., substituent variation) influence biological interactions, such as enzyme inhibition or receptor binding?

  • Structure-Activity Relationship (SAR) Studies : Replace the nitro group with halogens or sulfonates and test against target enzymes (e.g., cytochrome P450) via fluorescence quenching assays .
  • Molecular Docking : Simulate binding affinities with neurotransmitter receptors (e.g., GABAₐ) to explore neuroactivity .

Methodological Notes

  • Synthesis Optimization : Use Pd/C catalysts for cross-coupling steps to reduce side reactions .
  • Data Contradictions : Combine vibrational spectroscopy (IR/Raman) with computational models to resolve ambiguities in tautomeric forms .
  • Safety Compliance : Adhere to Rotterdam Convention guidelines for restricted substances .

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